2,5-Diethylthiophene

Descripción general

Descripción

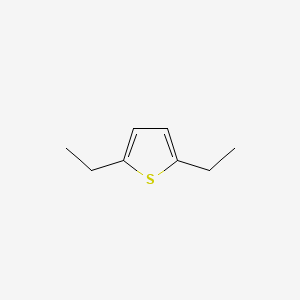

2,5-Diethylthiophene is an organosulfur compound with the molecular formula C8H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products. This compound is a derivative of thiophene, where two ethyl groups are substituted at the 2 and 5 positions of the ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylthiophene can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the reaction of 2,5-dimethylthiophene with ethylating agents under specific conditions can yield this compound . Another method involves the cyclization of appropriate precursors in the presence of sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may use catalysts to enhance the reaction efficiency and selectivity. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diethylthiophene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to its aromatic nature, this compound readily participates in electrophilic substitution reactions.

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Electrophilic Substitution: Products include 2,5-dibromo- and 2,5-dinitrothiophene derivatives.

Oxidation: Major products are sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives are formed.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Building Blocks

1. Synthetic Applications:

2,5-Diethylthiophene serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex thiophene derivatives and polymers. The compound can undergo various reactions such as electrophilic aromatic substitution, which is essential for creating functionalized thiophenes that are used in advanced materials and pharmaceuticals.

2. Reaction Mechanisms:

The compound can react through nucleophilic substitution and cyclization processes. For instance, it can be involved in the synthesis of thieno[3,2-b]thiophenes via Dieckmann condensation reactions . These reactions are pivotal in developing new materials with tailored electronic properties.

Biological Applications

1. Antimicrobial and Anticancer Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and cancer cell lines by interfering with cellular processes such as proliferation and survival.

2. Mechanism of Action:

The biological activity of this compound derivatives may be attributed to their ability to inhibit specific enzymes or receptors involved in microbial metabolism and inflammatory responses. For example, compounds derived from this compound have been linked to the inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression.

Material Science Applications

1. Organic Semiconductors:

In materials science, this compound is utilized in the production of organic semiconductors. These materials are crucial for developing devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of thiophene derivatives make them suitable candidates for enhancing the efficiency and performance of these devices.

2. Cross-Linking Agents:

Recent studies have explored the use of sulfur-containing compounds like this compound as cross-linking agents in polymer chemistry. This application is particularly relevant in creating robust materials that can withstand various environmental conditions while maintaining their structural integrity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,5-Diethylthiophene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

2,5-Dimethylthiophene: Similar in structure but with methyl groups instead of ethyl groups.

Thiophene: The parent compound without any alkyl substitutions.

2-Ethylthiophene: Contains a single ethyl group at the 2 position.

Uniqueness: 2,5-Diethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Actividad Biológica

2,5-Diethylthiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and flavor chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, anticancer properties, and its role in flavor profiles.

This compound is synthesized through various methods, including the reaction of alkanes with hydrogen sulfide in the presence of chromium catalysts. This process yields alkylthiophenes, including this compound, which is characterized by its distinctive flavor profile reminiscent of meat.

Synthesis Pathways:

- Hydrogen Sulfide Reaction: Alkanes (C6-C8) react with H₂S using chromium catalysts to produce alkylthiophenes.

- Japp Klinegmann Reaction: This method involves the reaction of diethylthiophene-2,5-dicarboxylate with ary diazonium salts to create thiophene hydrazone derivatives, which exhibit notable anticancer activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. Notably, compounds derived from diethylthiophene-2,5-dicarboxylate demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study:

- Compounds G1 and G2: These derivatives showed IC50 values of 46.52 µg/ml and 50 µg/ml respectively against MCF-7 cells, compared to imatinib's IC50 of 52.77 µg/ml. The docking scores for G1 and G2 were -8.8 and -8.6 kcal/mol respectively, indicating a strong binding affinity to target proteins involved in cancer cell proliferation .

| Compound | IC50 (µg/ml) | Docking Score (kcal/mol) |

|---|---|---|

| G1 | 46.52 | -8.8 |

| G2 | 50.00 | -8.6 |

| Imatinib | 52.77 | -11.87 |

Flavor Chemistry

In addition to its medicinal applications, this compound is recognized for its contribution to meaty flavors in culinary contexts. It is produced during the fermentation processes involving certain fungi such as Pleurotus ostreatus, which leads to the formation of various meaty flavor compounds .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through various mechanisms:

- Radical Chain Mechanism: The compound undergoes oxidation at elevated temperatures, leading to the formation of hydroperoxides that can act on cellular components.

- Molecular Docking Studies: Computational studies indicate that derivatives bind effectively to active sites on proteins involved in cancer cell signaling pathways.

Propiedades

IUPAC Name |

2,5-diethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTZGXZYJIJECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334604 | |

| Record name | 2,5-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-23-8 | |

| Record name | 2,5-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.